N,2-Dibenzyl-4-phenylpyrazolidineethylamine
Description
N,2-Dibenzyl-4-phenylpyrazolidineethylamine is a heterocyclic organic compound characterized by a pyrazolidine core—a five-membered ring containing two adjacent nitrogen atoms. Its structure includes:
- N,2-Dibenzyl substituents: Benzyl groups (-CH₂C₆H₅) attached to the nitrogen and the second carbon of the pyrazolidine ring.
- 4-Phenyl group: A phenyl ring (-C₆H₅) at the fourth carbon position.
- Ethylamine side chain: An ethylamine (-CH₂CH₂NH₂) moiety extending from the pyrazolidine ring.
Properties
CAS No. |
73972-69-7 |
|---|---|
Molecular Formula |
C25H29N3 |
Molecular Weight |
371.5 g/mol |
IUPAC Name |
N-benzyl-2-(2-benzyl-4-phenylpyrazolidin-1-yl)ethanamine |
InChI |
InChI=1S/C25H29N3/c1-4-10-22(11-5-1)18-26-16-17-27-20-25(24-14-8-3-9-15-24)21-28(27)19-23-12-6-2-7-13-23/h1-15,25-26H,16-21H2 |
InChI Key |
BNWOQGKTTWTKKF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(N1CCNCC2=CC=CC=C2)CC3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,2-Dibenzyl-4-phenylpyrazolidineethylamine typically involves the reaction of pyrazolidine with benzyl chloride and phenylmagnesium bromide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to reflux, and the progress of the reaction is monitored using thin-layer chromatography (TLC). After completion, the product is purified by column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can make the production process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N,2-Dibenzyl-4-phenylpyrazolidineethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound to its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenyl groups, leading to the formation of various derivatives
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N,2-Dibenzyl-4-phenylpyrazolidineethylamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of N,2-Dibenzyl-4-phenylpyrazolidineethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Analogues from the Piperidine Family ()
Compound : 2,2,6,6-Tetramethylpiperidin-4-yl acetate and derivatives (e.g., propionate, butyrate esters).
Key Differences :
- Ring Size and Basicity : The pyrazolidine core’s smaller size and dual nitrogen atoms may enhance hydrogen-bonding capacity compared to the single-nitrogen piperidine.
- Substituent Effects : The aromatic groups in the target compound likely increase lipophilicity, whereas piperidine esters exhibit higher polarity due to hydrolyzable ester groups .
Dibenzylethylenediamine-Based Compounds ()
Compound : Benzathine benzylpenicillin (N,N'-dibenzylethylenediamine salt of penicillin).
Key Differences :
- Cyclic vs.
Research Findings and Data Gaps
- Piperidine Derivatives : highlights the role of alkyl esters in enhancing stability and antioxidative properties, suggesting that the target compound’s aromatic substituents may confer similar protective effects in lipid-rich environments .
- Dibenzylethylenediamine : The success of dibenzyl groups in prolonging drug action (e.g., penicillin salts) implies that the target compound’s dibenzyl substituents could improve bioavailability or tissue penetration .
Data Limitations :
- No direct pharmacological or thermodynamic data (e.g., melting points, solubility) are available for this compound.
- Comparisons are inferred from structural analogs, necessitating further experimental validation.
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